N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide
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Overview
Description
N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide is a chemical compound with the CAS Number: 568544-02-5 . It has a molecular weight of 330.84 and its IUPAC name is N-[3-(1-azepanylsulfonyl)phenyl]-2-chloroacetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O3S/c15-11-14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,16,18) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 330.83 . Unfortunately, additional physical and chemical properties such as boiling point, density, and solubility were not available in the search results.Scientific Research Applications
Azepanium Ionic Liquids
Azepane has been utilized as a starting material for synthesizing a new family of room temperature ionic liquids. These transformations aim to mitigate the disposal issues associated with azepane, a byproduct of the polyamide industry, by offering an alternative to combustion. The synthesized quaternary azepanium salts exhibit properties making them promising alternatives to volatile organic compound-based electrolytes, with wide electrochemical windows and potential applications in green chemistry and electrochemical devices (Belhocine et al., 2011).
Lanthanide(III) Azepane Dithiocarbamate Complexes
A series of lanthanide(III) azepane dithiocarbamate complexes have been synthesized and demonstrated to have catalytic activity in organic synthesis, specifically in the trimethylsilylcyanation of carbonyl compounds. These complexes, featuring a distorted dodecahedral geometry, highlight azepane's utility in developing catalysts with significant yields and good catalytic performance (Pitchaimani, Lo, & Elango, 2013).
Electronic Transport in Poly(Azomethine Sulfone)s
Azepane derivatives have been explored in the context of electronic materials, particularly in poly(azomethine sulfone)s. These polymers, prepared from reactions involving azepane-based compounds, exhibit semiconducting properties with potential applications in electronic devices. The study establishes a relationship between the chemical structure of these polymers and their electronic transport mechanisms, opening avenues for their use in thin-film electronic applications (Rusu et al., 2007).
Hexahydrobenz[e]isoindoles and 3-Benzazepines Synthesis
In organic synthesis, N-substituent controlled tandem annulation of aziridines has been developed, leading to the selective formation of hexahydrobenz[e]isoindole and 3-benzazepine compounds. This method underscores the versatility of azepane-based compounds in synthesizing complex heterocyclic structures, providing valuable tools for synthetic chemists (Xing et al., 2018).
High Voltage Electrolytes for Supercapacitors
Azepanium-based ionic liquids have been studied as components of high voltage electrolytes in supercapacitors. These studies explore mixtures of azepanium ionic liquids with propylene carbonate, demonstrating their potential in creating electrolytes capable of operating at high voltages while maintaining desirable properties such as low viscosity and high conductivity. Such advancements could lead to the development of more efficient energy storage devices (Pohlmann et al., 2015).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-11-14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-1-2-4-9-17/h5-7,10H,1-4,8-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNGXOWLIBYOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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